2-chloro-5-(1H-tetrazol-1-yl)pyridine
Description
2-Chloro-5-(1H-tetrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a tetrazole ring at position 3. Tetrazole derivatives are notable for their diverse applications in coordination chemistry and agrochemical research due to their ability to act as ligands and their tunable electronic properties .
Synthesis of such compounds typically involves cyclization reactions, as exemplified by the preparation of related tetrazolyl pyridines using sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) under controlled conditions .
Properties
IUPAC Name |
2-chloro-5-(tetrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWMMUWCIJSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-chloro-5-(1H-tetrazol-1-yl)pyridine can be compared to analogs with variations in substituent groups, ring positions, or heterocyclic systems. Below is a detailed analysis supported by empirical
Substituent Position and Electronic Effects
- 2-Chloro-3-(1H-tetrazol-5-yl)pyridine (CAS: 899808-67-4): Molecular Formula: C₆H₄ClN₅ Key Difference: The tetrazole group is at position 3 instead of 4. The 3-position tetrazole may sterically hinder interactions compared to the 5-position isomer .
- 2-Chloro-5-(4,5-Dihydroimidazol-1-ylmethyl)pyridine: Key Difference: Replaces tetrazole with a dihydroimidazole group. Impact: The imidazoline ring introduces additional rotatable bonds (RBN = 2–3) and reduces aromaticity, which may enhance flexibility but decrease metabolic stability. This compound exhibits reduced acute toxicity (logLC₅₀ > −0.3) in bees compared to neonicotinoids like imidacloprid .
Crystallographic and Physicochemical Properties
- Coplanarity and Hydrogen Bonding: In 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride, the pyridine and tetrazole rings are nearly coplanar (dihedral angle < 6°), facilitating strong N–H⋯N and N–H⋯Cl hydrogen bonds. This enhances crystallinity and thermal stability .
Data Table: Comparative Analysis of Pyridine Derivatives
Preparation Methods
Synthesis of 2-Aroylamino-5-chloropyridines
- Starting Material: 2-amino-5-chloropyridine.
- Reagents: Equimolar aroyl chlorides.
- Conditions: Reaction in pyridine solvent at room temperature with constant shaking.
- Outcome: Formation of 2-aroylamino-5-chloropyridines as crystalline products, isolated by filtration and recrystallization from ethanol.
This step introduces an aroyl group which is a precursor to the tetrazole-forming intermediate.
Conversion to N-Pyridyl-2-yl Imidoformylchloride
- Reagents: 2-aroylamino-5-chloropyridines and phosphorus pentachloride (PCl5).
- Conditions: Heating at 100°C for 1 hour.
- Process: Evolution of HCl fumes indicates chlorination; excess POCl3 is removed under reduced pressure.
- Purpose: Formation of an imidoformylchloride intermediate essential for cycloaddition with azide.
This chlorinated intermediate is reactive towards azide ions, facilitating tetrazole ring formation.
Cycloaddition with Sodium Azide to Form Tetrazole
- Reagents: Imidoformylchloride intermediate, sodium azide, sodium acetate.
- Solvents: Water and acetone mixture.
- Conditions: Stirring overnight at room temperature.
- Workup: Removal of acetone under reduced pressure, aqueous extraction with chloroform, drying of organic layer.
- Result: Formation of 5-chloro-2-(5-substituted-1H-tetrazol-1-yl)pyridine derivatives.
This cycloaddition step is the key transformation that installs the tetrazole ring onto the pyridine core.
Alternative and Related Synthetic Approaches
Copper-Catalyzed Aerobic Oxidative Coupling
- Method: Coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid.
- Catalyst: Copper(I) oxide.
- Solvent: Dry dimethyl sulfoxide (DMSO).
- Conditions: Oxygen bubbling, 100°C, 15 hours.
- Yield: Up to 87% for related tetrazolylpyridine derivatives.
This method offers a more direct route to tetrazolylpyridines via hetarylation, though it targets different positional isomers (e.g., 3-substituted rather than 5-substituted pyridines) and may be adapted for related compounds.
Schiff Base Formation from Tetrazolylpyridine Derivatives
- Starting Material: 2-(1H-tetrazol-5-yl)pyridine.
- Step 1: Reaction with ethyl chloroacetate to form ethyl [5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetate.
- Step 2: Treatment with hydrazine hydrate to form acetohydrazide.
- Step 3: Condensation with aromatic aldehydes to form Schiff bases.
Though this route focuses on functionalization of the tetrazolylpyridine rather than initial tetrazole formation, it demonstrates the versatility of tetrazolylpyridine intermediates in synthesis.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Analysis
The one-pot cycloaddition method reported by Shanmugapandiyan et al. is efficient for synthesizing 5-chloro-2-(5-substituted-1H-tetrazol-1-yl)pyridines with good yields and purity. The method uses readily available reagents and mild conditions, making it practical for scale-up.
Spectroscopic characterization (IR, NMR, Mass Spectrometry) confirms the formation of the tetrazole ring and substitution pattern on the pyridine ring. Key IR absorptions include C=N stretching (~1590 cm^-1) and tetrazole ring vibrations (~1150 cm^-1).
Alternative copper-catalyzed methods provide routes to related tetrazolylpyridines with high yields and fewer steps but require elevated temperatures and oxygen atmosphere. These methods expand synthetic accessibility to positional isomers and functionalized derivatives.
The use of sodium azide in aqueous-organic mixtures for tetrazole formation is a common and reliable strategy, benefiting from the nucleophilicity of azide and the electrophilicity of imidoformylchloride intermediates.
Q & A
Basic: What synthetic methodologies are recommended for 2-chloro-5-(1H-tetrazol-1-yl)pyridine, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of a pyridine precursor. A common approach includes:
- Step 1 : Chlorination of the pyridine ring at the 2-position using POCl₃ or PCl₃ under reflux conditions.
- Step 2 : Introduction of the tetrazole group via cycloaddition of sodium azide with a nitrile intermediate under acidic conditions (e.g., NH₄Cl in DMF at 110°C for 20 h) .
Optimization Tips : - Use TLC to monitor reaction progress and ensure intermediate purity.
- Control reaction temperature (e.g., 383 K for cycloaddition) and solvent polarity to minimize side reactions .
Basic: How is structural characterization performed for this compound and its intermediates?
Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C2, tetrazole at C5) and assess aromatic proton environments .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯Cl bonds in salts of related tetrazole-pyridine derivatives) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for exact mass confirmation) .
Advanced: How do regiochemical challenges during functionalization impact synthesis, and how can they be addressed?
Regioselectivity issues arise due to competing reactivity at chlorine, tetrazole, and pyridine sites. Strategies include:
- Protecting Group Chemistry : Temporarily block the tetrazole moiety during subsequent reactions (e.g., using Boc groups) .
- Catalytic Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura couplings to selectively modify the pyridine ring while preserving the tetrazole .
- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic planning .
Advanced: What mechanisms explain the biological activity of this compound, and how can structural modifications enhance selectivity?
The tetrazole-pyridine scaffold interacts with biological targets via:
- Hydrogen Bonding : Tetrazole N–H groups bind to enzyme active sites (e.g., kinases or proteases) .
- Electrophilic Substitution : Chlorine enhances reactivity for covalent inhibition strategies .
Enhancing Selectivity : - Modify the tetrazole substituents (e.g., alkylation at N1) to alter steric/electronic profiles.
- Introduce bioisosteres (e.g., triazoles) to improve metabolic stability while retaining binding affinity .
Methodological: How should researchers resolve contradictions in reported bioactivity data?
Contradictions may arise from assay conditions or structural impurities. Validation steps include:
- Reproducibility Studies : Repeat assays under standardized conditions (pH, solvent, cell lines).
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., sulfonamide or carboxamide derivatives) to identify structure-activity trends .
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding kinetics and in vitro enzyme inhibition assays for functional validation .
Stability and Solubility: How do physicochemical properties influence experimental design?
- Stability : The compound is stable under inert atmospheres but degrades in strong acids/bases. Store in anhydrous DMSO or ethanol at -20°C .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For biological assays, use co-solvents (e.g., <1% DMSO) to maintain solubility without cytotoxicity .
Analytical Techniques: Which advanced methods are critical for characterizing derivatives?
- Dynamic NMR : Resolve tautomerism in the tetrazole ring (1H vs. 2H-tetrazole forms) .
- HRMS-ESI : Confirm exact mass and isotopic patterns for halogenated derivatives.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for materials science applications .
Reactivity in Medicinal Chemistry: What reaction pathways are most relevant for drug discovery?
- Nucleophilic Aromatic Substitution : Replace chlorine with amines or alkoxides for SAR studies .
- Click Chemistry : Functionalize via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores .
- Metal-Mediated Cross-Coupling : Construct biaryl systems for target engagement (e.g., Heck or Sonogashira reactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
